molecular formula C10H14O B175913 Spiro[4.5]dec-6-en-8-one CAS No. 14523-53-6

Spiro[4.5]dec-6-en-8-one

Cat. No. B175913
Key on ui cas rn: 14523-53-6
M. Wt: 150.22 g/mol
InChI Key: XKYBFVHJBMGXPO-UHFFFAOYSA-N
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Patent
US08791288B2

Procedure details

With stirring under nitrogen atmosphere at room temperature, a mixture of 13.4 g of 8-spiro[4.5]decanone and 80 ml of tetrahydrofuran was added dropwise to a tetrahydrofuran solution of 0.205 mol methylmagnesium chloride (which had been prepared from 5.0 g of metallic magnesium, 100 ml of tetrahydrofuran and chloromethane), during which time the temperature was kept below 50° C. The reaction mixture was cooled to room temperature, after which a saturated ammonium chloride aqueous solution was added to stop the reaction. Through ordinary work-up of extraction, washing and drying, and subsequent concentration under reduced pressure, there was obtained 14.43 g (yield 99%) of the target compound, 8-methylspiro[4.5]decan-8-ol. This compound had a purity high enough to use in the subsequent step without further purification.
Name
8-methylspiro[4.5]decan-8-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2([CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1.C[Mg]Cl.[Cl-].[NH4+].CC1(O)CCC2(CCCC2)CC1>O1CCCC1>[CH2:1]1[C:5]2([CH2:10][CH2:9][C:8](=[O:11])[CH:7]=[CH:6]2)[CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
8-methylspiro[4.5]decan-8-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC2(CCCC2)CC1)O
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
C1CCCC12CCC(CC2)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring under nitrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Through ordinary work-up of extraction
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
subsequent concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1CCCC12C=CC(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.43 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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